Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. The structure includes a methyl ester group at position 2, a methyl substituent at position 3, and an acetyl group at position 3. This compound has been explored as a synthetic intermediate in organic chemistry, particularly for constructing polyheterocyclic systems.
Properties
IUPAC Name |
methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-6-9-4-8(7(2)14)5-13-11(9)17-10(6)12(15)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHBPKIULNRLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=N2)C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187349 | |
| Record name | Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050885-86-3 | |
| Record name | Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H11NO3S
- Molecular Weight : 249.29 g/mol
- MDL Number : MFCD10686851
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The acetyl and methyl groups contribute to its lipophilicity and may influence its interaction with biological targets.
Synthesis
This compound can be synthesized through various organic reactions involving thieno-pyridine derivatives. The synthetic pathways often involve multi-step reactions that may include cyclization and acetylation processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Antiproliferative Effects :
-
Mechanism of Action :
- The compound appears to interact with the microtubule system, disrupting normal cellular functions and leading to apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting that it may act as a tubulin assembly inhibitor .
- Selectivity :
Other Biological Activities
Beyond its anticancer properties, this compound has been explored for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens remain limited.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 1.1 | Significant growth inhibition |
| Study B | K562 | 0.70 | Induced apoptosis in a dose-dependent manner |
| Study C | PBMCs | >20 | Low toxicity observed |
These studies collectively underscore the compound's potential as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of thieno[2,3-b]pyridine exhibit activity against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
Research has also demonstrated the anti-inflammatory effects of this compound. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines. This suggests that it could be explored for therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit tumor growth. Preliminary data suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. Further studies are needed to elucidate its mechanisms and efficacy in vivo .
Agrochemicals
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research indicates that thieno[2,3-b]pyridine derivatives can act as effective insecticides against agricultural pests. Field trials have shown that formulations containing this compound reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Herbicide Development
Additionally, this compound is being explored for herbicidal applications. Studies demonstrate its ability to inhibit specific enzymes involved in plant growth, making it a candidate for selective herbicides that target troublesome weeds without affecting crops .
Material Sciences
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Researchers are investigating its use in developing advanced materials for applications in electronics and automotive industries .
Nanotechnology Applications
In nanotechnology, this compound is being studied for its potential to functionalize nanoparticles. Its ability to bind with metal ions makes it suitable for creating hybrid materials with enhanced catalytic properties, which could be applied in environmental remediation and energy conversion technologies .
Chemical Reactions Analysis
2.1. Cyclization Reactions
The thienopyridine core undergoes cyclization with α-halocarbonyl compounds (e.g., chloroacetanilide) to form fused bicyclic systems. This process involves:
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Thorpe-Ziegler cyclization : A two-step mechanism where nucleophilic attack by the thienopyridine’s sulfur initiates cyclization, followed by elimination of HCl .
Mechanism :
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Nucleophilic substitution of the halogen by the thienopyridine’s sulfur.
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Intramolecular cyclization via a six-membered transition state.
Table 2: Cyclization Products
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Chloroacetanilide | Thieno[2,3-b]pyridine derivative | 72–80 | |
| Chloroacetamide | Fused bicyclic compound | 68 |
2.2. Alkylation and Acylation
The sulfur atom in 1 is a reactive site for nucleophilic substitution. Key reactions include:
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Alkylation : Reaction with methyl iodide in the presence of NaOH yields methyl thioether derivatives .
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Acylation : Acetyl transfer from acetyl chloride generates acylated derivatives, useful for modifying solubility and bioactivity .
Table 3: Functionalization Data
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH3I, NaOH | Methyl thioether | 82 | |
| Acylation | AcCl | Acylated derivative | 78 |
2.3. Hydrolysis and Amidation
The methyl ester group in 1 is susceptible to hydrolysis:
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Saponification : Treatment with aqueous NaOH converts the ester to the sodium salt of 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid .
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Amidation : Reaction with ammonia or primary amines forms carboxamides, which are bioactive intermediates .
Table 4: Hydrolysis and Amidation
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Saponification | NaOH (aq) | Sodium carboxylate | 92 | |
| Amidation | NH3, H2O | Carboxamide derivative | 71 |
Biological Activity
Derivatives of 1 exhibit antiproliferative effects against cancer cell lines. Key findings:
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GI50 values : Compound 2e (a thienopyridine derivative) shows IC50 = 13 μM against MDA-MB-231 cells .
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Mechanism : Induces G0/G1 cell cycle arrest and reduces tumor size in CAM assays .
Table 5: Antiproliferative Data
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 | 13 | |
| MCF-12A (non-tumorigenic) | >50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 2: Physicochemical and Application Comparison
Key Observations:
Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., cyano in compound 7b ) enhances electrophilic reactivity, whereas acetyl groups (as in the target compound) may stabilize the ring via resonance.
Synthetic Efficiency: Yields for thieno[2,3-b]pyridine derivatives vary widely. For example, compound 7b was synthesized in 90% yield , compared to 71% for compound 14c , highlighting the impact of substituent complexity on reaction optimization.
Spectral Signatures: IR spectra of compounds with cyano groups (e.g., 7b ) show distinct peaks near 2220 cm⁻¹, absent in the target compound.
Commercial and Safety Considerations: Unlike the discontinued target compound , derivatives like ethyl 2-amino-6-butanoyl-thieno[2,3-c]pyridine-3-carboxylate remain available for research . Safety protocols for handling such compounds emphasize avoiding ignition sources and ensuring proper ventilation .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with substituted pyridine-2-thiones or cyanothioacetamide derivatives, which provide the sulfur and nitrogen framework essential for the thieno[2,3-b]pyridine ring system.
- 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones serve as precursors, which upon reaction with ethyl chloroacetate yield ethyl 5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetates. These intermediates are crucial for subsequent cyclization steps.
- Alternatively, arylidene cyanothioacetamide derivatives react with acetylacetone to form dihydropyridine intermediates, which are further processed to obtain thienopyridine derivatives.
Cyclization via Thorpe-Ziegler Reaction
A pivotal step in the formation of the thieno[2,3-b]pyridine core is the intramolecular Thorpe-Ziegler cyclization. This involves:
- Treating the ethyl 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxylate intermediates with sodium ethoxide.
- This induces cyclization, closing the thiophene ring fused to the pyridine nucleus, yielding the thieno[2,3-b]pyridine derivatives with the methyl and acetyl substituents appropriately positioned.
Esterification and Functional Group Introduction
The methyl ester group at the 2-carboxylate position is introduced typically by:
- Esterification of the corresponding carboxylic acid intermediate using methanol under acidic or catalytic conditions.
- This step ensures the formation of the methyl carboxylate moiety essential for the final compound structure.
Alternative Synthetic Routes
Other methods reported include:
- Direct condensation of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carbohydrazides with aromatic aldehydes under reflux in ethanol, which can yield related thieno[2,3-b]pyridine derivatives that can be further modified to the target compound.
- Reaction of cyanothioacetamide derivatives with acetylacetone in the presence of piperidine catalyst under reflux conditions, followed by treatment with potassium hydroxide and appropriate reagents to form the target thienopyridine ester.
Summary Table of Preparation Steps
Research Findings and Notes
- The Thorpe-Ziegler cyclization is a reliable and high-yielding step to form the fused thienopyridine ring system, allowing for various substitutions on the pyridine ring.
- The use of hydrazine hydrate and acetylacetone in some synthetic routes facilitates the formation of amino and acetyl functionalities on the thienopyridine scaffold, which are precursors to the target compound.
- Esterification to the methyl ester is typically straightforward and can be optimized by controlling reaction conditions such as temperature and catalyst presence.
- The methodologies allow for structural modifications, enabling the synthesis of analogues with potential biological activity, which is significant for pharmaceutical research.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
